molecular formula C32H35N5O11S B1366793 Protected meropenem CAS No. 96036-02-1

Protected meropenem

Katalognummer B1366793
CAS-Nummer: 96036-02-1
Molekulargewicht: 697.7 g/mol
InChI-Schlüssel: PJGGEFUAFDAJJT-ALUDVLAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic . It is used in the synthesis of meropenem . Meropenem is active against Gram-positive and Gram-negative bacteria and works by killing the bacteria or preventing their growth .


Synthesis Analysis

The synthesis of meropenem involves connecting the parent ring (1R, 5R, 6S)-2- (diphenyloxyphosphoryloxy)-6- [ ®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p -nitrobenzyl ester with the side chain of meropenem to obtain protected meropenem . The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon (Pd/AC) catalyst to obtain meropenem .


Physical And Chemical Properties Analysis

Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .

Wissenschaftliche Forschungsanwendungen

Antibacterial Spectrum and Efficacy

Meropenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of bacteria. Its efficacy extends to both aerobic and anaerobic pathogens, including Gram-negative, Gram-positive, and extended-spectrum beta-lactamase-producing bacteria. This makes it highly effective in treating various serious bacterial infections (Edwards, 1995).

Use in Pediatric and Neonatal Infections

Meropenem has shown to be an effective and safe treatment option for infants and children with serious infections, such as urinary tract infections, pneumonia, sepsis, intra-abdominal infections, and bacterial meningitis. Its pharmacokinetic profile allows for parenteral administration every 8 hours, facilitating its use in pediatric care (Arrieta, 1997).

Treatment of Nosocomial Pneumonia

Meropenem has shown efficacy as initial empirical therapy for nosocomial pneumonia. Its activity against beta-lactamase-producing bacteria makes it a valuable option in hospital settings, where resistant strains are prevalent (Mohr, 2008).

Pharmacokinetics in Various Conditions

Studies have focused on understanding the pharmacokinetics of meropenem in different patient populations, including those with renal failure and those undergoing renal replacement therapy. This research is crucial for optimizing dosing strategies in varied clinical scenarios (Thalhammer & Hörl, 2000).

Role in Treating Drug-Resistant Infections

Meropenem is used in treating infections caused by drug-resistant bacteria. For instance, it has been effective against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae strains resistant to other antibiotics (Shields et al., 2017).

Meropenem in Combination Therapies

Research has also explored the use of meropenem in combination therapies, especially for treating complicated infections where multiple pathogens are involved. This includes its use in combination with other antibiotics for synergistic effects (Fish, 2006).

Recent Advances in Protected Meropenem Research

Stability and Administration Methods

  • Stability During Prolonged Infusion : A study focused on the stability of meropenem after reconstitution for administration by prolonged infusion. It was found that meropenem concentrations dropped below the recommended 90% at 7.4 hours at 22°C and 5.7 hours at 33°C, suggesting that continuous infusion over 24 hours may not be feasible (Fawaz et al., 2018).

  • Pharmacokinetics in ECMO Treatment : A study described meropenem pharmacokinetics in plasma and subcutaneous adipose tissue in patients receiving extracorporeal membrane oxygenation (ECMO) treatment. The study developed a population pharmacokinetic model to simulate alternative dosing regimens and modes of administration (Hanberg et al., 2018).

  • Novel Drug Delivery Systems for Oral Administration : Research has been conducted on the development of oral drug delivery systems for meropenem. A study demonstrated a system that confines meropenem into mesoporous silica nanoparticles using a novel liquid carbon dioxide method, enabling site-specific delivery in the small intestine and improving cellular uptake (Raza et al., 2021).

Novel Formulations and Applications

  • Chitosan Nanoparticles for Enhanced Efficacy : A study explored meropenem-loaded chitosan nanoparticles, which demonstrated higher antibacterial activities and improved survival and bacterial clearance in a septic rat model compared to free drug (Abdelkader et al., 2017).

  • Population Pharmacokinetics in Specific Patient Groups : Research on population pharmacokinetics of meropenem in morbidly obese patients after laparoscopic intraperitoneal surgery was conducted. The study found that clearance and volume of distribution were influenced by body weight, providing insights into dose optimization in this patient group (Wittau et al., 2015).

  • Electrochemical Sensor for Therapeutic Monitoring : A study developed an electrochemical sensor for meropenem therapeutic monitoring in human plasma. The sensor is based on carbon nanotubes modified basal pyrolytic graphite electrode, showing potential for future point-of-care devices to monitor meropenem level in patients' plasma (Hegazy et al., 2022).

Safety And Hazards

Protected meropenem may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If inhaled, it is recommended to move the victim into fresh air . If it comes into contact with skin, it should be washed off immediately with plenty of water .

Zukünftige Richtungen

The introduction of new technologies for small-molecule synthesis has opened up new landscapes in process chemistry . The optimization of the residence time and the number of cycles allowed the development of a novel protocol that halves the reaction time compared to batch production while maintaining the same product quality . The increase in productivity using this semi-continuous flow technique compensates for the slightly lower yield obtained in batch mode .

Eigenschaften

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGEFUAFDAJJT-ALUDVLAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protected meropenem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protected meropenem
Reactant of Route 2
Protected meropenem
Reactant of Route 3
Reactant of Route 3
Protected meropenem
Reactant of Route 4
Reactant of Route 4
Protected meropenem
Reactant of Route 5
Reactant of Route 5
Protected meropenem
Reactant of Route 6
Reactant of Route 6
Protected meropenem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.